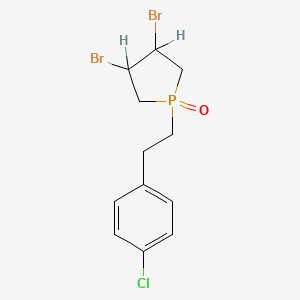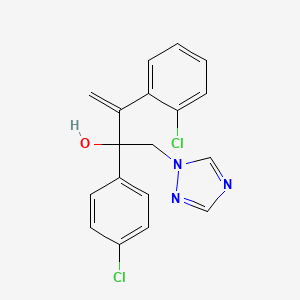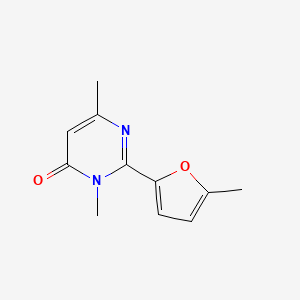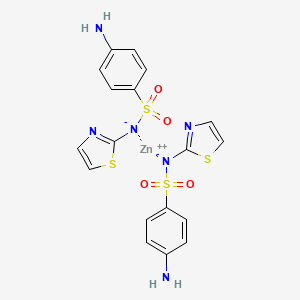
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethoxy)-6-(methylthio)toluene, commonly referred to as 1-(2OHEtOMe)-6(MeS)T, is an organic compound with a unique structure that combines hydroxyethoxy and methylthio functional groups attached to a toluene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethoxy)-6-(methylthio)toluene typically involves multiple steps, starting with the preparation of the toluene derivative. One common method involves the following steps:
Nitration: Toluene is nitrated to form nitrotoluene.
Reduction: The nitro group is reduced to an amino group, resulting in aminotoluene.
Etherification: The amino group is then converted to a hydroxyethoxy group through etherification.
Thiomethylation: Finally, the hydroxyethoxy derivative undergoes thiomethylation to introduce the methylthio group.
Industrial Production Methods
Industrial production of 1-(2-Hydroxyethoxy)-6-(methylthio)toluene may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxyethoxy)-6-(methylthio)toluene can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The methylthio group can be reduced to a thiol group.
Substitution: The hydroxyethoxy and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted toluene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethoxy)-6-(methylthio)toluene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethoxy)-6-(methylthio)toluene involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the methylthio group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-(2-Hydroxyethoxy)-6-(methylthio)toluene can be compared with other similar compounds, such as:
1-(2-Hydroxyethoxy)-4-(methylthio)toluene: Differing in the position of the methylthio group, which can affect its reactivity and biological activity.
1-(2-Methoxyethoxy)-6-(methylthio)toluene: Substitution of the hydroxy group with a methoxy group, altering its hydrogen bonding capability.
1-(2-Hydroxyethoxy)-6-(ethylthio)toluene: Replacement of the methylthio group with an ethylthio group, impacting its steric and electronic properties.
Propiedades
Número CAS |
125056-71-5 |
|---|---|
Fórmula molecular |
C9H14N2O4S |
Peso molecular |
246.29 g/mol |
Nombre IUPAC |
1-(2-hydroxyethoxymethyl)-5-methyl-6-methylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O4S/c1-6-7(13)10-9(14)11(8(6)16-2)5-15-4-3-12/h12H,3-5H2,1-2H3,(H,10,13,14) |
Clave InChI |
RCMQIVZCCPUJFH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=O)NC1=O)COCCO)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


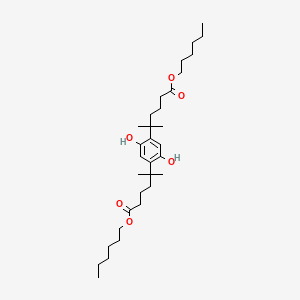


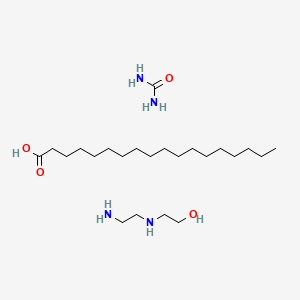

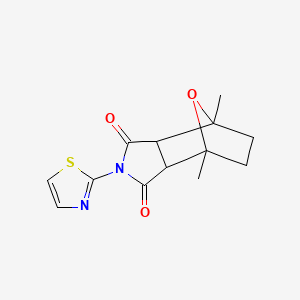
![8a-Benzyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B12804586.png)

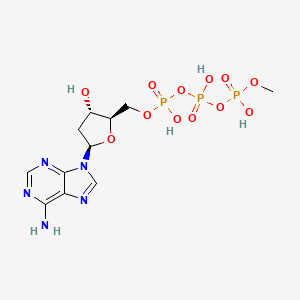
![5-ethyl-6-methyl-3-[(4-methyl-1,3-benzoxazol-2-yl)methylamino]-1H-pyridin-2-one](/img/structure/B12804599.png)
